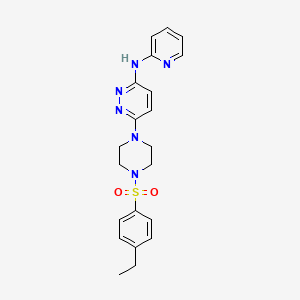

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, involves reactions of chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. These steps highlight the complexity and versatility in synthesizing compounds with potential bioactivity, as seen in the work of Bhatt, Kant, and Singh (2016)(Bhatt, Kant, & Singh, 2016).

Molecular Structure Analysis

The molecular structure of compounds like 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is characterized by the presence of multiple heterocyclic rings, which play a crucial role in their biological activities. Group 12 metal complexes of related structures show diverse coordination leading to structural variety, indicating the potential for forming various bioactive complexes (Purkait et al., 2017)(Purkait, Aullón, Zangrando, & Chakraborty, 2017).

Chemical Reactions and Properties

Compounds with the piperazin-1-yl and sulfonyl groups undergo various chemical reactions, leading to a wide range of derivatives with different chemical and biological properties. These reactions include nucleophilic substitution, cycloaddition, and electrophilic amination, showcasing the compound's versatility in chemical modifications (Mallesha et al., 2012)(Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

- Synthesis of Bioactive Derivatives: Some bioactive sulfonamide and amide derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety, which includes 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, have been synthesized. These compounds demonstrated antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Anticancer Potential

- In Vitro Antiproliferative Activity: Derivatives of this compound have shown promising in vitro antiproliferative activity against human cancer cell lines. This indicates potential for further exploration as anticancer agents (Mallesha et al., 2012).

Crystal Engineering and Supramolecular Complexes

- Crystal Engineering Applications: This compound's derivatives have been utilized in crystal engineering to prepare organic co-crystals and salts. These applications demonstrate the versatility of the compound in forming diverse hydrogen-bond motifs, which is crucial for the development of novel materials (Elacqua et al., 2013).

Synthesis of Various Derivatives

- Microwave-Assisted Synthesis: The use of microwave irradiation in the synthesis of pyridazinones and related compounds, including this compound derivatives, has been reported. This method offers improved yields and shorter reaction times, highlighting the efficiency of modern synthetic techniques (Al-Saleh et al., 2006).

Propriétés

IUPAC Name |

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2S/c1-2-17-6-8-18(9-7-17)30(28,29)27-15-13-26(14-16-27)21-11-10-20(24-25-21)23-19-5-3-4-12-22-19/h3-12H,2,13-16H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZDMKJAPZGPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)

![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)

![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2498561.png)